Ethyl 1-(2-aminothiazol-4-yl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring can interact with various biological pathways, influencing processes such as cell division and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-1,3-thiazole-4-carboxylate: Similar structure but lacks the cyclopropane group.
Methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate is unique due to the presence of both the thiazole ring and the cyclopropane carboxylate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N2O2S |
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Molecular Weight |
212.27 g/mol |
IUPAC Name |
ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H12N2O2S/c1-2-13-7(12)9(3-4-9)6-5-14-8(10)11-6/h5H,2-4H2,1H3,(H2,10,11) |
InChI Key |
ZZOBFVRRVXRYFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)C2=CSC(=N2)N |
Origin of Product |
United States |
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